Enkephalin-met, ala(2)-

Description

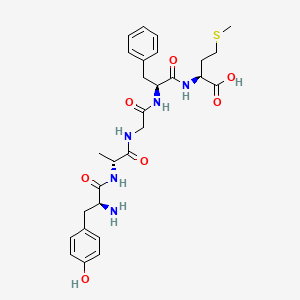

Structure

2D Structure

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37N5O7S/c1-17(31-26(37)21(29)14-19-8-10-20(34)11-9-19)25(36)30-16-24(35)32-23(15-18-6-4-3-5-7-18)27(38)33-22(28(39)40)12-13-41-2/h3-11,17,21-23,34H,12-16,29H2,1-2H3,(H,30,36)(H,31,37)(H,32,35)(H,33,38)(H,39,40)/t17-,21+,22+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHNSNPIYASDSCR-SZOBAZRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37N5O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50976908 | |

| Record name | L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50976908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

587.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61370-87-4 | |

| Record name | Enkephalin-met, ala(2)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061370874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50976908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to [D-Ala², N-MePhe⁴, Gly⁵-ol]-enkephalin (DAMGO)

For Researchers, Scientists, and Drug Development Professionals

Abstract

[D-Ala², N-MePhe⁴, Gly⁵-ol]-enkephalin, commonly referred to as DAMGO, is a potent and highly selective synthetic opioid peptide agonist for the μ-opioid receptor (MOR). As a stable analog of the endogenous Met-enkephalin, DAMGO is an invaluable tool in opioid research, facilitating detailed investigations into the structure, function, and pharmacology of the μ-opioid receptor. This technical guide provides a comprehensive overview of DAMGO, including its structure, mechanism of action, and key experimental applications. Detailed methodologies for seminal experiments are presented, and quantitative data are summarized for ease of comparison. Furthermore, signaling pathways and experimental workflows are visually represented to enhance understanding.

Introduction

DAMGO, with the amino acid sequence H-Tyr-D-Ala-Gly-N-MePhe-Gly-ol, was synthesized to create a more biologically stable analog of the naturally occurring enkephalins.[1] Its modifications, including the D-Ala² substitution and N-methylation of Phe⁴, confer resistance to degradation by peptidases, resulting in a prolonged duration of action.[2] This stability, coupled with its high selectivity for the μ-opioid receptor, has established DAMGO as a gold-standard research tool for elucidating the physiological and pathological roles of the μ-opioid system, from analgesia to the development of tolerance and dependence.[1]

Structure and Physicochemical Properties

The chemical structure of DAMGO is presented below. Its molecular formula is C₂₆H₃₅N₅O₆.[1]

Table 1: Physicochemical Properties of DAMGO

| Property | Value | Reference |

| IUPAC Name | (2S)-2-[[2-[[(2R)-2-[[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]-methylamino]-N-(2-hydroxyethyl)-3-phenylpropanamide | [1] |

| CAS Number | 78123-71-4 | [1] |

| Molecular Weight | 573.67 g·mol⁻¹ | [3] |

Pharmacology and Mechanism of Action

DAMGO exerts its effects primarily through the activation of the μ-opioid receptor, a G-protein coupled receptor (GPCR). It is a highly selective agonist for this receptor subtype.

Receptor Binding Affinity

DAMGO exhibits high affinity for the μ-opioid receptor, with significantly lower affinity for the δ- and κ-opioid receptors.

Table 2: Receptor Binding Affinities (Ki) of DAMGO

| Receptor Subtype | Ki (nM) | Species/Tissue | Radioligand | Reference |

| μ-opioid receptor | 2.0 | - | - | [4] |

| μ-opioid receptor | 3.46 | Native | - | [5] |

| κ-opioid receptor | >1000 | - | - | [4] |

| δ-opioid receptor | >1000 | - | - | [4] |

Functional Activity

As a full agonist, DAMGO potently stimulates μ-opioid receptor-mediated signaling pathways.

Table 3: Functional Activity (EC₅₀) of DAMGO

| Assay | Cell Line | EC₅₀ (nM) | Reference |

| cAMP Signaling | HEK293T | 1.5 | [6] |

| [³⁵S]GTPγS Binding | CHO | 45.06 | [5] |

Signaling Pathways

Upon binding to the μ-opioid receptor, DAMGO initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to inhibitory G-proteins (Gi/o).[7]

Canonical G-protein Signaling

Activation of the μ-opioid receptor by DAMGO leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits.[7] The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7] The Gβγ subunit can directly activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.[7]

References

- 1. DAMGO - Wikipedia [en.wikipedia.org]

- 2. (D-Ala2)-Met-enkephalinamide: a potent, long-lasting synthetic pentapeptide analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Met-enkephalin - Wikipedia [en.wikipedia.org]

- 4. DAMGO | potent μ opioid receptor agonist | Hello Bio [hellobio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. In vivo photopharmacology with a caged mu opioid receptor agonist drives rapid changes in behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

The Physiological Role of Synthetic Enkephalin Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Endogenous enkephalins, while pivotal in modulating pain and various physiological processes, are therapeutically limited by their poor metabolic stability and inability to effectively cross the blood-brain barrier. This has spurred the development of a vast array of synthetic enkephalin analogs designed to overcome these limitations. This technical guide provides an in-depth exploration of the physiological roles of these synthetic analogs, focusing on their structure-activity relationships, receptor binding affinities, and the downstream signaling pathways they modulate.

Receptor Binding and Functional Activity of Synthetic Enkephalin Analogs

The physiological effects of synthetic enkephalin analogs are primarily mediated through their interaction with opioid receptors, principally the mu (µ), delta (δ), and kappa (κ) subtypes. The affinity and selectivity of these analogs for each receptor subtype dictate their pharmacological profile. Structure-activity relationship (SAR) studies have been instrumental in designing analogs with desired receptor interaction profiles. Key modifications include the substitution of D-amino acids at the second position to confer resistance to enzymatic degradation, and alterations at the C-terminus to enhance receptor selectivity.[1][2]

Below is a summary of the binding affinities (Ki) and functional activities (IC50/EC50) for a selection of synthetic enkephalin analogs.

Table 1: Receptor Binding Affinities (Ki, nM) of Synthetic Enkephalin Analogs

| Analog | µ-Opioid Receptor (MOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) | κ-Opioid Receptor (KOR) Ki (nM) | Reference |

| DAMGO | ~0.47 | High | High | [3] |

| DPDPE | High | Low (High Affinity) | High | [4] |

| [D-Ala², N-Me-Phe⁴, Gly⁵-ol]-enkephalin (DAMGO) | 0.38 | - | - | [5] |

| Ligand 16 (Dmt-substituted, C-terminal Ppp moiety) | 0.38 | 0.36 | - | [5] |

| LYS744 (Dmt-DNle-Gly-Phe(p-Cl)-Ppp) | 0.10 | 0.08 | 1.3 | [6][7] |

| [Phe⁵]-EK-NH₂ | - | - | - | [8] |

| [Trp⁵]-EK-NH₂ | - | - | - | [8] |

| H-Tyr-cyclo(-Nγ-D-A2bu-Gly-Phe-Leu-) | High (Potent) | - | - | [9] |

Note: "High" indicates a high Ki value, signifying low binding affinity. "-" indicates data not available in the cited sources.

Table 2: In Vitro Functional Activity (IC50/EC50, nM) of Synthetic Enkephalin Analogs

| Analog | Assay | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) | Reference |

| DAMGO | cAMP Inhibition | EC50: ~30 | - | - | [3] |

| Ligand 16 (Dmt-substituted, C-terminal Ppp moiety) | GPI | IC50: 8.51 | - | - | [5] |

| Ligand 16 (Dmt-substituted, C-terminal Ppp moiety) | MVD | - | IC50: 1.83 | - | [5] |

| LYS744 (Dmt-DNle-Gly-Phe(p-Cl)-Ppp) | GTPγS (Antagonist) | - | - | IC50: 52 | [6][7] |

| [Phe⁵]-EK-NH₂ | GPI | Relative Potency: 59% (vs. Met-EK) | - | - | [8] |

| [Trp⁵]-EK-NH₂ | GPI | Relative Potency: 11% (vs. Met-EK) | - | - | [8] |

| H-Tyr-cyclo(-Nγ-D-A2bu-Gly-Phe-Leu-) | GPI | 17.5x more potent than Leu-enkephalin | - | - | [9] |

Note: GPI (Guinea Pig Ileum) is a classical assay for µ-opioid receptor activity, while MVD (Mouse Vas Deferens) is used for δ-opioid receptor activity.[1][10] "-" indicates data not available in the cited sources.

Signal Transduction Pathways

Upon binding to their cognate receptors, synthetic enkephalin analogs initiate a cascade of intracellular signaling events. Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins of the Gi/o family.[11][12] This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][13] The activated G-protein subunits also modulate various ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[11] These actions collectively reduce neuronal excitability and neurotransmitter release.

Experimental Protocols

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a synthetic analog by measuring its ability to displace a radiolabeled ligand from the opioid receptor.[4]

Protocol:

-

Membrane Preparation: Cell membranes from cells stably expressing the opioid receptor of interest (e.g., HEK293 cells) are prepared by homogenization and centrifugation.[4]

-

Incubation: Membranes are incubated with a fixed concentration of a high-affinity radioligand (e.g., [³H]DAMGO for MOR) and varying concentrations of the unlabeled synthetic analog. Total binding is determined in the absence of the analog, and non-specific binding is measured in the presence of a high concentration of an unlabeled non-selective antagonist (e.g., naloxone).[4]

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.[4]

-

Scintillation Counting: The radioactivity on the filters is quantified using a liquid scintillation counter.[4]

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the analog that inhibits 50% of the specific binding (IC50) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

[³⁵S]GTPγS Functional Assay

This assay measures the functional activation of G-proteins by an agonist. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.[14]

References

- 1. Structure-activity relationships of enkephalin analogs at opiate and enkephalin receptors: correlation with analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships of enkephalin-like peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Functional coupling of a mu opioid receptor to G proteins and adenylyl cyclase: modulation by chronic morphine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Development of novel enkephalin analogues which have enhanced opioid activities at both μ and δ opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Multifunctional Enkephalin Analogs with a New Biological Profile: MOR/DOR Agonism and KOR Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enkephalin analogs: synthesis and properties of analogs with lipophilic or extended carboxyl-terminus. Quantitative structure-activity relationship of analogs modified in residue position 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A cyclic enkephalin analog with high in vitro opiate activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Guinea-pig ileum (GPI) and mouse vas deferens (MVD) preparations in the discovery, discrimination and parallel bioassay of opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Gi/o-Coupled Receptors Compete for Signaling to Adenylyl Cyclase in SH-SY5Y Cells and Reduce Opioid-Mediated cAMP Overshoot - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

The Dance of Endogenous Opioids: A Technical Guide to Met-Enkephalin and its Ala(2) Analog's Interaction with Opioid Receptors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the molecular interactions of the endogenous opioid peptide Methionine-enkephalin (Met-enkephalin) and its potent synthetic analog, [D-Ala2]-Met-enkephalin (Ala(2)-Met-enkephalin), with opioid receptors. Understanding the nuances of these interactions is pivotal for the development of novel analgesics and therapeutics targeting the opioid system. This document provides a comprehensive overview of their binding affinities, functional activities, and the downstream signaling pathways they modulate, supported by detailed experimental protocols and visual representations of the core concepts.

Introduction: The Endogenous Opioid System

The enkephalins are a class of endogenous pentapeptides that play a crucial role in pain modulation and emotional regulation.[1][2] Met-enkephalin, with the amino acid sequence Tyr-Gly-Gly-Phe-Met, is one of the two primary forms of enkephalins.[3][4] These peptides exert their physiological effects by binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs) primarily classified into three main types: mu (µ), delta (δ), and kappa (κ).[1][5] Met-enkephalin is a potent agonist of the δ-opioid receptor and, to a lesser extent, the µ-opioid receptor, with minimal effect on the κ-opioid receptor.[3]

The therapeutic potential of endogenous opioids is limited by their rapid degradation by enzymes in the brain.[6] This led to the development of synthetic analogs like [D-Ala2]-Met-enkephalinamide (DALA), where the glycine at position 2 is replaced with D-Alanine.[6] This substitution confers resistance to enzymatic degradation, resulting in a potent and long-lasting analgesic effect.[6]

Quantitative Analysis of Receptor Interaction

The interaction of Met-enkephalin and Ala(2)-Met-enkephalin with opioid receptors can be quantified through various in vitro assays. The following tables summarize the binding affinities (Ki) and functional potencies (EC50) for these peptides at the µ and δ opioid receptors.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

| Ligand | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |

| Met-enkephalin | ~15 nM - 1 µM (high affinity component), 55 - 90 µM (low affinity component)[7] | High Affinity[1][3] | Little to no effect[3] |

| [D-Ala2, N-MePhe4, Gly-ol]-enkephalin (DAMGO) | High Affinity[8] | --- | --- |

| [D-Penicillamine (2,5)]-enkephalin (DPDPE) | --- | High Affinity[9] | --- |

| U69,593 | --- | --- | High Affinity[9] |

Table 2: Functional Activity at Opioid Receptors (cAMP Inhibition)

| Ligand | Receptor | Assay Type | Potency (EC50) | Efficacy (% of standard) |

| DAMGO | µ-Opioid Receptor | cAMP Inhibition | Subnanomolar to 2-digit nanomolar[10] | Full Agonist[11] |

| Leu-enkephalin | δ-Opioid Receptor | cAMP Inhibition | --- | Reference Agonist[12] |

Note: Specific EC50 and Emax values for Met-enkephalin and Ala(2)-Met-enkephalin in cAMP assays were not explicitly detailed in the search results. DAMGO and Leu-enkephalin are provided as common reference agonists.

Table 3: β-Arrestin 2 Recruitment

| Ligand | Receptor | Assay Type | Potency (EC50) | Efficacy (% of standard) |

| DAMGO | µ-Opioid Receptor | β-Arrestin 2 Recruitment | --- | Full Agonist[11] |

| Leu-enkephalin | δ-Opioid Receptor | β-Arrestin 2 Recruitment | --- | Reference Agonist[12] |

Note: Quantitative data for β-arrestin recruitment by Met-enkephalin and Ala(2)-Met-enkephalin is not explicitly available in the provided search results. The potential for biased agonism, where a ligand preferentially activates one signaling pathway over another, is a key area of current research.[11][13]

Signaling Pathways

Upon binding to opioid receptors, Met-enkephalin and its analogs initiate a cascade of intracellular signaling events. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[5][14] Additionally, these receptors can signal through the recruitment of β-arrestin proteins, which can lead to receptor desensitization, internalization, and the activation of other signaling pathways.[11][15]

Experimental Protocols

The quantitative data presented in this guide are derived from established experimental methodologies. Below are detailed protocols for key assays used to characterize the interaction of enkephalins with opioid receptors.

Radioligand Binding Assay (Competition Assay)

This assay determines the affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.[16]

Materials:

-

Cell Membranes: Prepared from cells expressing the opioid receptor of interest (e.g., CHO or HEK293 cells).

-

Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]DAMGO for µ-receptors, [³H]DPDPE for δ-receptors).

-

Test Compound: Met-enkephalin or Ala(2)-Met-enkephalin at various concentrations.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., 10 µM Naloxone).[16]

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[16]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[16]

-

Glass Fiber Filters: (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).[16]

-

Scintillation Cocktail and Counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold binding buffer to a final protein concentration of 10-20 µg per well.[16]

-

Assay Setup: In a 96-well plate, add the following in order:

-

Binding buffer.

-

Varying concentrations of the test compound or non-specific binding control.

-

Radioligand at a concentration near its Kd.

-

Cell membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound from the free radioligand.[7][16]

-

Washing: Wash the filters with ice-cold wash buffer.

-

Scintillation Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[7][16]

-

Data Analysis: The IC50 value is determined from the competition curve, and the Ki is calculated using the Cheng-Prusoff equation.

cAMP Inhibition Assay

This functional assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP) following receptor activation.[17]

Materials:

-

Cells: Whole cells expressing the opioid receptor of interest.

-

Stimulant: Forskolin (FSK) or another adenylyl cyclase activator.[17]

-

Test Compound: Met-enkephalin or Ala(2)-Met-enkephalin at various concentrations.

-

Phosphodiesterase Inhibitor: (e.g., IBMX) to prevent cAMP degradation.[17]

-

cAMP Detection Kit: (e.g., HTRF, ELISA, or BRET-based).[18][19]

Procedure:

-

Cell Plating: Plate cells in a suitable multi-well format and culture overnight.

-

Pre-treatment: Incubate cells with a phosphodiesterase inhibitor for a short period.[17]

-

Agonist Addition: Add varying concentrations of the test compound and incubate.

-

Stimulation: Add a fixed concentration of forskolin to stimulate cAMP production and incubate.[17]

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

-

Data Analysis: Generate concentration-response curves to determine the EC50 and Emax values for the test compound.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated opioid receptor, a key event in receptor desensitization and alternative signaling.[11]

Materials:

-

Engineered Cells: Cells co-expressing the opioid receptor fused to a reporter fragment and β-arrestin fused to a complementary reporter fragment (e.g., PathHunter® enzyme fragment complementation system).[11]

-

Test Compound: Met-enkephalin or Ala(2)-Met-enkephalin at various concentrations.

-

Detection Reagents: Substrate for the complemented enzyme.

Procedure:

-

Cell Plating: Plate the engineered cells in a multi-well plate.

-

Agonist Addition: Add varying concentrations of the test compound.

-

Incubation: Incubate the plate to allow for receptor activation and β-arrestin recruitment.

-

Signal Detection: Add the detection reagents and measure the resulting signal (e.g., chemiluminescence) using a plate reader. The signal intensity is proportional to the extent of β-arrestin recruitment.

-

Data Analysis: Generate concentration-response curves to determine the EC50 and Emax values for β-arrestin recruitment.

Conclusion and Future Directions

Met-enkephalin and its stabilized analog, Ala(2)-Met-enkephalin, are crucial tools for understanding the pharmacology of the opioid system. Their high affinity for the δ- and µ-opioid receptors and their ability to modulate key signaling pathways underscore their importance in pain perception and mood regulation. The detailed experimental protocols provided herein serve as a guide for the continued investigation of these and other novel opioid compounds.

Future research should focus on elucidating the biased signaling properties of these peptides. A comprehensive understanding of how different ligands can selectively activate G-protein-dependent or β-arrestin-dependent pathways will be instrumental in designing next-generation analgesics with improved efficacy and reduced side effects. The methodologies and data presented in this guide provide a solid foundation for these future endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. Enkephalins and Pain Modulation: Mechanisms of Action and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Met-enkephalin - Wikipedia [en.wikipedia.org]

- 4. Physiology, Enkephalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Frontiers | The role of enkephalinergic systems in substance use disorders [frontiersin.org]

- 6. (D-Ala2)-Met-enkephalinamide: a potent, long-lasting synthetic pentapeptide analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. DAMGO - Wikipedia [en.wikipedia.org]

- 9. Receptor selectivity of Met-enkephalin-Arg6-Phe7, an endogenous opioid peptide, in cerebral cortex of human and rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]

- 13. Biased Agonism of Endogenous Opioid Peptides at the μ-Opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Arrestin recruitment and signaling by G protein-coupled receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. resources.revvity.com [resources.revvity.com]

- 19. Endocytic Profiles of δ-Opioid Receptor Ligands Determine the Duration of Rapid but Not Sustained cAMP Responses - PMC [pmc.ncbi.nlm.nih.gov]

Enkephalin-met, ala(2)-: A Comprehensive Technical Guide for Researchers

An In-depth Whitepaper on the Application of [Ala²]-Met-enkephalin (DADLE) as a Research Tool

Introduction

[Ala²]-Met-enkephalin, also known as DADLE ([D-Ala², D-Leu⁵]-enkephalin), is a synthetic analog of the endogenous opioid peptide Met-enkephalin.[1] Its resistance to enzymatic degradation, a significant limitation of native enkephalins, has established DADLE as a valuable research tool.[2] This technical guide provides a comprehensive overview of DADLE, its mechanism of action, and its application in various experimental paradigms. It is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology, neuroscience, and related disciplines.

DADLE is a potent agonist of the delta-opioid receptor (δ-opioid receptor), while also exhibiting some affinity for the mu-opioid receptor (μ-opioid receptor).[3] This pharmacological profile makes it instrumental in investigating the physiological and pathophysiological roles of the delta-opioid system, including pain modulation, neuroprotection, and cardioprotection.[3][4]

Quantitative Data Presentation

The following tables summarize the key quantitative data for DADLE, providing a comparative overview of its binding affinities and effective concentrations in various experimental models.

Table 1: Opioid Receptor Binding Affinity of DADLE

| Receptor Subtype | Radiolabeled Ligand | Tissue/Cell Preparation | Kᵢ (nM) | IC₅₀ (nM) | Reference |

| Delta (δ) | [³H]DPDPE | Monkey Brain Membranes | 1.4 | - | [5] |

| Delta (δ) | [³H]fentanyl | Rat Brain Homogenate | - | 9.2 | [5] |

| Mu (μ) | [³H]DAMGO | Monkey Brain Membranes | ~500-fold lower affinity than for δ | - | [5] |

| Kappa (κ) | [³H]U69593 | Monkey Brain Membranes | Low Affinity | - | [5] |

Note: Kᵢ and IC₅₀ values can vary depending on experimental conditions such as the radioligand used, tissue preparation, and buffer composition.[5]

Table 2: Effective Doses of DADLE in In Vivo and In Vitro Models

| Application | Model | Route of Administration/Application | Dosage/Concentration | Observed Effect | Reference |

| Neuroprotection | Rat dopaminergic neurons | In vitro | 0.0025, 0.005, 0.01 g/ml | Dose-dependent enhancement of cell viability | [6] |

| Neuroprotection | Adult rats (Parkinson's model) | Intraperitoneal (i.p.) | 4 mg/kg every 2h, 4 injections | Reduced loss of tyrosine hydroxylase-immunoreactive neurons | [6] |

| Cardioprotection | Isolated rabbit hearts | Ex vivo (perfusion) | 40 nM | Reduced infarct size | [4] |

| Cardioprotection | Rat engineered heart tissue | In vitro | 100 nM | Improved recovery of contractile force after hypoxia | [7] |

| Motor Function Recovery | Mice with spinal cord injury | Intraperitoneal (i.p.) | 16 mg/kg | Promoted motor function recovery | [3] |

| Analgesia | Lactating mice | Intracerebroventricular (ICV) | 0.01-1μg | Inhibition of suckling-induced oxytocin release | |

| Ischemia/Reperfusion Injury | Brain microvascular endothelial cells | In vitro (OGD/R model) | 5 nM | Improved cell viability | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing DADLE as a research tool.

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Kᵢ) of DADLE for opioid receptors.

Methodology:

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., rat cortex) or cells expressing the opioid receptor of interest in ice-cold 50 mM Tris-HCl buffer (pH 7.4).[3][9]

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.[10]

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000-48,000 x g) to pellet the membranes.[9][10]

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.[9]

-

Resuspend the final pellet in assay buffer.

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-DPDPE for δ-receptors), and varying concentrations of unlabeled DADLE.[3][5]

-

To determine non-specific binding, include wells with a high concentration of a non-labeled universal opioid antagonist like naloxone.[3]

-

Incubate at a controlled temperature (e.g., 25-30°C) for a sufficient duration to reach equilibrium (e.g., 60 minutes).[3][10]

-

-

Filtration and Quantification:

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the DADLE concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of DADLE that inhibits 50% of the specific binding of the radioligand) from this curve using non-linear regression analysis.[5]

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[11]

-

In Vitro Neuroprotection Assay (MTT Assay)

Objective: To assess the neuroprotective effect of DADLE against an induced insult in a neuronal cell line.

Methodology:

-

Cell Culture and Seeding:

-

Culture a suitable neuronal cell line (e.g., SH-SY5Y) in the recommended growth medium.

-

Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[12]

-

-

DADLE Pre-treatment and Insult Induction:

-

Pre-treat the cells with varying concentrations of DADLE (e.g., 1 nM to 10 µM) for a specified duration (e.g., 1-2 hours) before inducing cellular stress.[12][13]

-

Induce neurotoxicity using a relevant stressor, such as oxygen-glucose deprivation (OGD) to mimic ischemia or a neurotoxin like 6-hydroxydopamine (6-OHDA) for Parkinson's disease models.[6]

-

-

MTT Assay:

-

After the desired treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of approximately 0.5 mg/mL).[1]

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[1]

-

Remove the MTT solution and add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[1][12]

-

-

Data Analysis:

-

Measure the absorbance of the solubilized formazan at a wavelength of 570-590 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control group.

-

Western Blot Analysis for MAPK and PI3K/Akt Pathway Activation

Objective: To determine if DADLE activates the MAPK/ERK and/or PI3K/Akt signaling pathways.

Methodology:

-

Cell Treatment and Lysis:

-

Treat cultured cells with DADLE for various time points.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[1]

-

-

Protein Quantification:

-

Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA or Bradford assay).[14]

-

-

SDS-PAGE and Protein Transfer:

-

Immunoblotting:

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.[1][7]

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of key pathway proteins (e.g., phospho-ERK, phospho-Akt) and their total protein counterparts.[7]

-

Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.[7]

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of pathway activation.

-

Signaling Pathways

DADLE exerts its cellular effects by activating specific intracellular signaling cascades. The following diagrams illustrate the key pathways modulated by DADLE.

Conclusion

[Ala²]-Met-enkephalin (DADLE) is a powerful and selective tool for investigating the delta-opioid receptor system. Its stability and well-characterized pharmacological profile make it suitable for a wide range of in vitro and in vivo applications. By activating pro-survival signaling pathways such as the MAPK/ERK and PI3K/Akt cascades, DADLE has demonstrated significant neuroprotective and cardioprotective effects in various preclinical models. The experimental protocols detailed in this guide provide a solid foundation for researchers to explore the therapeutic potential of targeting the delta-opioid receptor. Further research utilizing DADLE will undoubtedly continue to unravel the complex roles of the endogenous opioid system in health and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. zenodo.org [zenodo.org]

- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. broadpharm.com [broadpharm.com]

- 9. scite.ai [scite.ai]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. chem.uwec.edu [chem.uwec.edu]

- 12. Decrease in delta-opioid receptor density in rat brain after chronic [D-Ala2,D-Leu5]enkephalin treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. youtube.com [youtube.com]

The Biochemical Profile of [D-Ala², N-MePhe⁴, Gly-ol]-enkephalin (DAMGO): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biochemical properties of the synthetic opioid peptide, [D-Ala², N-MePhe⁴, Gly-ol]-enkephalin, commonly known as DAMGO. DAMGO is a highly selective and potent agonist for the μ-opioid receptor (MOR), making it an invaluable tool in the study of opioid signaling, tolerance, and the development of novel analgesics. This document details its structure, mechanism of action, quantitative biochemical data, and relevant experimental protocols.

Core Properties of DAMGO

DAMGO is a synthetic analog of the endogenous enkephalins, which has been modified to increase its stability and receptor selectivity. Its structure is H-Tyr-D-Ala-Gly-N-MePhe-Gly-ol.[1] The key modifications, the substitution of Gly² with D-Ala and the N-methylation of Phe⁴, protect the peptide from rapid degradation by peptidases, resulting in a longer-lasting analgesic effect compared to its natural counterparts.[2] DAMGO is recognized for its high specificity for the μ-opioid receptor, exhibiting significantly lower affinity for δ and κ-opioid receptors.[1][2]

Quantitative Biochemical Data

The following tables summarize the key quantitative parameters that define the interaction of DAMGO with the μ-opioid receptor. These values have been compiled from various in vitro studies.

| Parameter | Receptor/System | Value | Assay | Reference |

| Binding Affinity | ||||

| Kd | Recombinant human μ-opioid receptor (hMOR) in CHO cells | Subnanomolar range | Saturation binding with [³H]DAMGO | [3] |

| Ki | Human μ-opioid receptor (hMOR) | Subnanomolar range | Competition binding with [³H]DAMGO | [3] |

| Functional Activity | ||||

| EC₅₀ | [³⁵S]GTPγS binding in CHO-hMOR cell membranes | ~1.3 nM | [³⁵S]GTPγS binding assay | [4] |

| IC₅₀ | Forskolin-stimulated adenylyl cyclase activity in CHO-MOR cells | Not explicitly quantified, but potent inhibition observed | Adenylyl cyclase assay | [5] |

Note: The exact values for binding affinity and functional potency can vary depending on the specific experimental conditions, cell type, and assay used.

Mechanism of Action and Signaling Pathway

DAMGO exerts its effects by binding to and activating the μ-opioid receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway involves the coupling to inhibitory G-proteins (Gαi/o).

Upon activation by DAMGO, the Gαi/o subunit dissociates from the Gβγ dimer. The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ dimer can also modulate the activity of other downstream effectors, including ion channels.

Under certain conditions, particularly after chronic exposure to opioids, the μ-opioid receptor has been shown to couple to stimulatory G-proteins (Gαs), which can lead to a facilitation of adenylyl cyclase activity.[5] This plasticity in G-protein coupling is an area of active research and may play a role in opioid tolerance and dependence.

References

- 1. DAMGO - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Endogenous Opioid Peptides and Alternatively Spliced Mu Opioid Receptor Seven Transmembrane Carboxyl-Terminal Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Dual effects of DAMGO [D-Ala2,N-Me-Phe4,Gly5-ol]-enkephalin and CTAP (D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2) on adenylyl cyclase activity: implications for mu-opioid receptor Gs coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to "Enkephalin-met, ala(2)-" Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the signaling pathways activated by [D-Ala2]-Met-enkephalin, a synthetic analog of the endogenous opioid peptide Met-enkephalin. This potent agonist exhibits high affinity for both mu (µ) and delta (δ) opioid receptors, making it a critical tool for research in analgesia, neurobiology, and pharmacology.[1] Its resistance to enzymatic degradation allows for more stable and prolonged experimental observations compared to its endogenous counterpart.[2][3]

Core Signaling Pathways

[D-Ala2]-Met-enkephalin primarily elicits its cellular effects through the activation of G-protein coupled receptors (GPCRs), specifically the µ and δ opioid receptors.[1] Upon binding, these receptors trigger a cascade of intracellular events, broadly categorized into G-protein dependent and β-arrestin dependent pathways.

G-Protein Dependent Signaling

The canonical signaling pathway for µ and δ opioid receptors involves coupling to inhibitory G-proteins (Gi/Go).[2] This interaction leads to the dissociation of the Gα and Gβγ subunits, which then modulate the activity of various downstream effectors.

The primary consequence of Gi/Go activation is the inhibition of adenylyl cyclase , leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] This, in turn, reduces the activity of protein kinase A (PKA) and modulates the phosphorylation state of numerous target proteins.

Simultaneously, the released Gβγ subunits can directly interact with and modulate the activity of ion channels. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels , leading to potassium efflux and neuronal hyperpolarization, and the inhibition of voltage-gated calcium channels (VGCCs) , which reduces neurotransmitter release.[4]

Furthermore, opioid receptor activation can stimulate the mitogen-activated protein kinase (MAPK) cascade , particularly the extracellular signal-regulated kinase (ERK).[5] This activation can be mediated by both Gα and Gβγ subunits through various intermediates, including protein kinase C (PKC) and Src kinase.[5][6]

β-Arrestin Dependent Signaling

Upon agonist binding and subsequent receptor phosphorylation by G-protein coupled receptor kinases (GRKs), β-arrestin proteins are recruited to the intracellular domain of the opioid receptor.[7] This interaction sterically hinders further G-protein coupling, leading to receptor desensitization.[8]

Beyond its role in desensitization, β-arrestin can act as a scaffold for various signaling proteins, initiating a wave of G-protein independent signaling.[9] This can include the activation of the MAPK/ERK pathway, albeit with different kinetics and downstream consequences compared to G-protein mediated activation.[7] The recruitment of β-arrestin also plays a crucial role in receptor internalization and subsequent recycling or degradation.

Quantitative Data

The following tables summarize key quantitative parameters for the interaction of Met-enkephalin and its analogs with opioid receptors.

Table 1: Receptor Binding Affinities (Ki)

| Ligand | Receptor | Species | Tissue/Cell Line | Ki (nM) | Reference |

| Leu-enkephalin | δ-Opioid | --- | --- | 1.26 | [10] |

| Leu-enkephalin | µ-Opioid | --- | --- | 1.7 | [10] |

| Met-enkephalin | δ-Opioid | --- | --- | High Affinity | [1] |

| Met-enkephalin | µ-Opioid | --- | --- | Moderate Affinity | [1] |

Table 2: Functional Activity (IC50/EC50)

| Ligand | Assay | Receptor | Cell Line | IC50/EC50 (nM) | Reference |

| Leu-enkephalin analogs | cAMP Inhibition | δ-Opioid | --- | 4.6 - 48 | [10] |

| Leu-enkephalin analogs | cAMP Inhibition | µ-Opioid | --- | 41 - 302 | [10] |

| DADLE | β-arrestin 2 Recruitment | δ-Opioid | --- | More efficacious than Leu-enkephalin | [10] |

| DADLE | β-arrestin 2 Recruitment | µ-Opioid | --- | More efficacious than Leu-enkephalin | [10] |

Experimental Protocols

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound for opioid receptors.

Methodology:

-

Membrane Preparation: Cell membranes expressing the opioid receptor of interest are prepared from cultured cells or animal brain tissue through homogenization and centrifugation.[11][12]

-

Incubation: Membranes are incubated in a binding buffer containing a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]DAMGO for µ-receptors or [³H]DPDPE for δ-receptors) and varying concentrations of the unlabeled test compound ([D-Ala2]-Met-enkephalin).[11][12] Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist (e.g., naloxone).[11]

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing the unbound radioligand to pass through.[11][12]

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.[11]

-

Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

cAMP Inhibition Assay

This assay measures the ability of a compound to inhibit adenylyl cyclase activity.

Methodology:

-

Cell Culture: Cells stably expressing the opioid receptor of interest are cultured.

-

Stimulation: Cells are pre-treated with the test compound ([D-Ala2]-Met-enkephalin) at various concentrations, followed by stimulation with forskolin to activate adenylyl cyclase.[2]

-

Lysis and Detection: Cells are lysed, and the intracellular cAMP levels are measured using a commercially available kit, often based on competitive enzyme-linked immunosorbent assay (ELISA) or fluorescence resonance energy transfer (FRET).

-

Data Analysis: The concentration-response curve is plotted to determine the IC50 value for the inhibition of forskolin-stimulated cAMP production.

MAPK/ERK Phosphorylation Assay (Western Blot)

This protocol assesses the activation of the MAPK/ERK pathway.

Methodology:

-

Cell Treatment: Cells are treated with [D-Ala2]-Met-enkephalin for various times and at different concentrations.

-

Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in the lysates is determined.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane.

-

Immunodetection: The membrane is probed with a primary antibody specific for the phosphorylated form of ERK (p-ERK) and a corresponding secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase). The total ERK levels are also measured as a loading control.

-

Detection and Analysis: The signal is detected using chemiluminescence, and the band intensities are quantified to determine the fold-change in ERK phosphorylation relative to untreated controls.[6]

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated opioid receptor.

Methodology:

-

Assay Principle: A common method is the PathHunter assay, which utilizes enzyme fragment complementation.[13] Cells are engineered to express the opioid receptor fused to one fragment of β-galactosidase and β-arrestin fused to the other fragment.

-

Cell Stimulation: Cells are stimulated with the test compound ([D-Ala2]-Met-enkephalin).[13]

-

Detection: Upon agonist-induced recruitment of β-arrestin to the receptor, the two enzyme fragments come into proximity, forming an active β-galactosidase enzyme. A substrate is added that produces a chemiluminescent signal when cleaved by the active enzyme.[13]

-

Data Analysis: The luminescence is measured, and a concentration-response curve is generated to determine the EC50 and Emax for β-arrestin recruitment.[13]

References

- 1. Physiology, Enkephalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Dual effects of DAMGO [D-Ala2,N-Me-Phe4,Gly5-ol]-enkephalin and CTAP (D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2) on adenylyl cyclase activity: implications for mu-opioid receptor Gs coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (D-Ala2)-Met-enkephalinamide: a potent, long-lasting synthetic pentapeptide analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. μ and κ Opioid Receptors Activate ERK/MAPK via Different Protein Kinase C Isoforms and Secondary Messengers in Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Delta Opioid Receptor Activation with Delta Opioid Peptide [d-Ala2, d-Leu5] Enkephalin Contributes to Synaptic Improvement in Rat Hippocampus against Global Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mu Opioid Receptor Activation of ERK1/2 Is GRK3 and Arrestin Dependent in Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The absence of a direct correlation between the loss of [D-Ala2, MePhe4,Gly5-ol]Enkephalin inhibition of adenylyl cyclase activity and agonist-induced mu-opioid receptor phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biased signaling by endogenous opioid peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Meta-Position of Phe4 in Leu-Enkephalin Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Exploration of beta-arrestin isoform signaling pathways in delta opioid receptor agonist-induced convulsions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for [Ala2]-Met-enkephalin (DADLE) Administration

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Ala2]-Met-enkephalin, also known as [D-Ala², D-Leu⁵]-enkephalin (DADLE), is a synthetic analog of the endogenous opioid peptide methionine-enkephalin. It is a potent and well-established agonist for the delta-opioid receptor (δ-opioid receptor), while also exhibiting some affinity for the mu-opioid receptor (μ-opioid receptor)[1][2]. Due to its greater resistance to enzymatic degradation compared to endogenous enkephalins, DADLE serves as a valuable research tool in neuroscience and pharmacology[3][4]. It is widely utilized to investigate the roles of the delta-opioid system in various physiological and pathological processes, including pain perception, neuroprotection, emotional responses, and addiction[1][2]. This document provides detailed application notes and experimental protocols for the administration of DADLE in both in vitro and in vivo research settings.

Pharmacological Profile

DADLE's primary mechanism of action involves binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs)[2]. This activation initiates a cascade of intracellular signaling events, leading to its diverse physiological effects[2].

Quantitative Data Summary

The following tables summarize the binding affinities and functional potencies of DADLE from various studies. These values can vary depending on the experimental system, tissue preparation, and assay conditions.

Table 1: Binding Affinity (Ki) of DADLE for Opioid Receptors

| Receptor Type | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| δ-Opioid | [³H]DADLE | Bovine adrenal medullary membranes | 2.9 | [5] |

| δ-Opioid | [³H]DADLE | NG108-15 cell membranes | 1.2 - 1.3 | [5] |

| μ-Opioid | [³H]Naloxone | Rat brain membranes | 1-4 (IC50) | [6] |

Note: Ki represents the inhibition constant, indicating the concentration of DADLE required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value signifies higher binding affinity.

Table 2: Functional Potency (EC50/IC50) of DADLE

| Assay Type | Measured Effect | Cell Line/System | EC50/IC50 (nM) | Reference |

| GTPγS Binding Assay | G-protein activation | CHO-δ-OR cells | 4.5 - 32 (EC50) | [5] |

| Adenylyl Cyclase Inhibition | Reduction of cAMP | Cell lines expressing opioid receptors | Varies | [2] |

| Contractile Force Recovery | Cardioprotection | Rat Engineered Heart Tissue | ~100 (effective concentration) | [7] |

Note: EC50 (half-maximal effective concentration) is the concentration of an agonist that produces 50% of the maximal possible effect. IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor that reduces a specific biological response by 50%.[8][9][10][11]

Table 3: In Vivo Dosages and Observed Effects of DADLE

| Dosage | Route of Administration | Animal Model | Key Findings | Reference |

| 16 mg/kg | Intraperitoneal (i.p.) | Mice | Promoted motor function recovery after spinal cord injury. | [1] |

| 5-10 µg | Microinjection into brain | Rat | Produced profound, long-lasting analgesia. | [3] |

| 0.01-1 µg | Intracerebroventricular (i.c.v.) | Lactating Mice/Rats | Inhibited suckling-induced oxytocin release. | [12][13] |

| 1, 10, 100 µg/kg | Subcutaneous (s.c.) | Rats | Impaired the acquisition of ethanol preference. | [14] |

Experimental Protocols

Drug Preparation

a. Reconstitution: DADLE is typically supplied as a lyophilized powder and should be reconstituted in a sterile solvent.

-

For in vivo applications: Sterile saline (0.9% NaCl) is a common and appropriate solvent[1].

-

For in vitro applications: Dimethyl sulfoxide (DMSO) can be used as an initial solvent, followed by dilution in the appropriate buffer or cell culture medium. It is crucial to ensure the final DMSO concentration is low and does not cause vehicle-specific effects[1].

b. Storage:

-

Store the lyophilized powder and reconstituted stock solutions at -20°C or -80°C as recommended by the manufacturer[15].

-

To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is advisable to aliquot the stock solution into single-use volumes[1][15].

In Vitro Experimental Protocols

a. Radioligand Binding Assay This assay is used to determine the binding affinity of DADLE to opioid receptors.

-

Membrane Preparation:

-

Dissect and homogenize the brain tissue of interest (e.g., rat or mouse cortex) in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4)[2].

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris[2].

-

Centrifuge the resulting supernatant at a high speed to pellet the cell membranes containing the receptors[2].

-

Resuspend the membrane pellet in the assay buffer.

-

-

Binding Assay:

-

In a multi-well plate, combine the membrane preparation, a radiolabeled opioid ligand (e.g., [³H]-naloxone), and varying concentrations of unlabeled DADLE[2].

-

Incubate the mixture at a controlled temperature for a specific duration to allow binding to reach equilibrium[2].

-

Terminate the reaction by rapid filtration through glass fiber filters, which trap the membranes bound to the radioligand[2].

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity on the filters using a liquid scintillation counter[2].

-

Analyze the data to calculate the Ki value for DADLE[2].

-

b. GTPγS Binding Assay This functional assay measures the activation of G-proteins following DADLE binding to its receptor.

-

Membrane Preparation:

-

GTPγS Binding Assay:

-

In a 96-well plate, add an assay buffer containing MgCl₂, NaCl, and GDP[2].

-

Add varying concentrations of DADLE[2].

-

Add [³⁵S]GTPγS, a non-hydrolyzable GTP analog[2].

-

Initiate the reaction by adding the membrane preparation[2].

-

For determining basal binding, omit DADLE. For non-specific binding, include a high concentration of unlabeled GTPγS[2].

-

Incubate at a controlled temperature (e.g., 30°C) for a specific duration[2].

-

Terminate the assay and filter as described for the radioligand binding assay[2].

-

Count the radioactivity on the filters[2].

-

Analyze the data by plotting the percentage of maximal stimulation against the logarithm of the DADLE concentration to determine the EC50 value[2].

-

In Vivo Experimental Protocols

Important Considerations:

-

All animal procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC) and adhere to ethical guidelines for animal research[1].

-

The choice of animal strain can influence the experimental outcome. C57BL/6 mice are commonly used in neuroscience and pharmacology studies[1].

-

Dose-response studies are highly recommended for any new experimental paradigm to determine the optimal dosage[1].

a. Routes of Administration:

-

Intraperitoneal (i.p.) Injection:

-

Procedure: Gently restrain the mouse and inject the DADLE solution into the lower quadrant of the abdomen, being careful to avoid the midline to prevent injury to the bladder or cecum[1].

-

-

Intravenous (i.v.) Injection:

-

Procedure: This is typically performed via the tail vein. Proper restraint and warming of the tail to dilate the veins are often necessary[1].

-

-

Subcutaneous (s.c.) Injection:

-

Procedure: The injection is administered into the loose skin, often between the shoulder blades[1].

-

-

Intracerebroventricular (i.c.v.) Injection:

-

Procedure: This is a surgical procedure that requires stereotaxic instrumentation to accurately target a cerebral ventricle. It is used to bypass the blood-brain barrier and directly study the central effects of DADLE[1].

-

b. Assessment of Effects:

The methods for assessing the effects of DADLE will depend on the research question. Common assessments include:

-

Analgesia:

-

Hot Plate Test: Measures the latency of the animal to react to a heated surface.

-

Tail-Flick Test: Measures the time it takes for the animal to move its tail away from a heat source.

-

Von Frey Filaments: Used to assess mechanical allodynia.

-

-

Neuroprotection:

-

Behavioral tests to assess motor and cognitive function following an induced injury (e.g., spinal cord injury, stroke).

-

Histological analysis of brain or spinal cord tissue to quantify neuronal damage or survival.

-

-

Emotional Responses:

-

Elevated plus maze and open field tests to assess anxiety-like behavior.

-

Forced swim test and tail suspension test to evaluate depressive-like behavior.

-

Visualizations

Signaling Pathway

Caption: Simplified signaling pathway of DADLE via the delta-opioid receptor.

Experimental Workflow

Caption: General experimental workflow for in vivo DADLE administration.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. (D-Ala2)-Met-enkephalinamide: a potent, long-lasting synthetic pentapeptide analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Physiology, Enkephalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. researchgate.net [researchgate.net]

- 7. Effects of the Delta Opioid Receptor Agonist DADLE in a Novel Hypoxia-Reoxygenation Model on Human and Rat-Engineered Heart Tissue: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

- 9. EC50 - Wikipedia [en.wikipedia.org]

- 10. IC50, EC50 and its Importance in Drug Discovery and Development [visikol.com]

- 11. promegaconnections.com [promegaconnections.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Enkephalin-met, ala(2)- | analogue of methionine enkephalin | CAS# 61370-87-4 | InvivoChem [invivochem.com]

- 14. D-Ala2-Met5-enkephalinamide impairs the acquisition of ethanol preference without influencing sucrose preference [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

The Multifaceted Role of [Ala2]-Met-Enkephalin (DADLE) in Neurobiology: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

[Ala²]-Met-enkephalin, a synthetic opioid peptide commonly known as DADLE ([D-Ala², D-Leu⁵]-enkephalin), serves as a potent and selective agonist for the delta (δ)-opioid receptor, with some affinity for the mu (μ)-opioid receptor. Its utility in neurobiology research is extensive, spanning investigations into pain modulation, neuroprotection against ischemic injury, and the elucidation of opioid receptor signaling pathways. This document provides a comprehensive overview of the applications of DADLE in neurobiological experiments, complete with detailed protocols and quantitative data to guide researchers in their study design.

Quantitative Data Summary

The following tables summarize key quantitative data for DADLE in various experimental settings, providing a quick reference for dosage, administration, and binding affinities.

Table 1: In Vivo and Ex Vivo Dosages and Effects of DADLE

| Species | Dosage/Concentration | Route of Administration | Experimental Model | Key Findings | Reference |

| Rat | 4 mg/kg (every 2h, 4 injections) | Intraperitoneal (i.p.) | 6-hydroxydopamine (6-OHDA) induced model of Parkinson's disease | Significantly reduced the loss of tyrosine hydroxylase-immunoreactive neurons in the substantia nigra. | [1] |

| Rabbit | 40 nM | Heart Perfusion (ex vivo) | Ischemia/Reperfusion | Protected the heart from reperfusion injury. | [2][3] |

| Rat | 1.5-15.0 nmol | Intrathalamic microinjection | Nociception assays (hot-plate, tail-flick) | Produced a dose-dependent, naloxone-reversible increase in pain thresholds. | [4] |

| Rat | 7-day infusion of 2, 6, or 20 nmol/h | Intrathecal | Analgesia and Tolerance | Induced tolerance to its analgesic effects. | [5] |

Table 2: In Vitro Concentrations and Effects of DADLE

| Cell Type/Preparation | Concentration | Experimental Model | Key Findings | Reference |

| Primary rat fetal mesencephalic cells | 0.0025, 0.005, 0.01 g/ml | Cell Viability Assay | Dose-dependently enhanced cell viability. | [1] |

| Primary rat cortical neurons | 0.1 μmol/L | Sodium Azide (NaN₃)-induced injury | Promoted neuronal survival via the PI3K/Akt/NF-κB pathway. | [6] |

| Primary rat astrocytes | 10 nM | Oxygen-Glucose Deprivation (OGD) | Increased cell viability and induced protective autophagy. | [7] |

| Brain slices (ex vivo) | Micromolar range | Ischemia/Reperfusion | Attenuated lactic dehydrogenase (LDH) release and neuronal apoptosis. | [8] |

Table 3: Receptor Binding Affinity of DADLE

| Receptor | Radioligand | Preparation | Ki (Inhibition Constant) | Reference |

| δ-opioid receptor | [³H]diprenorphine | HEK293 cells expressing human δ-opioid receptor | 19.0 nM | [7] |

| μ-opioid receptor | [³H]diprenorphine | HEK293 cells expressing human μ-opioid receptor | Low nanomolar affinity |

Signaling Pathways and Visualizations

DADLE primarily exerts its effects by activating the δ-opioid receptor, a G protein-coupled receptor (GPCR). This activation initiates a cascade of intracellular signaling events that are central to its observed physiological effects.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing DADLE to investigate its neurobiological functions.

Radioligand Binding Assay for Receptor Affinity Determination

This protocol is designed to determine the binding affinity (Ki) of DADLE for opioid receptors.

Materials:

-

Brain tissue (e.g., rat cortex) or cells expressing the opioid receptor of interest.

-

Ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Radiolabeled opioid ligand (e.g., [³H]-naloxone or a selective radioligand).

-

Unlabeled DADLE.

-

Unlabeled universal opioid antagonist (e.g., naloxone) for non-specific binding.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter and vials.

Procedure:

-

Membrane Preparation:

-

Homogenize the tissue or cells in ice-cold homogenization buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in assay buffer.

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In reaction tubes, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of unlabeled DADLE.

-

For determining non-specific binding, prepare separate tubes containing the radioligand and a high concentration of unlabeled naloxone.

-

Initiate the binding reaction by adding the membrane preparation to each tube.

-

Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 60 minutes).

-

-

Separation and Quantification:

-

Terminate the reaction by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.

-

Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the DADLE concentration to determine the IC50 value (the concentration of DADLE that inhibits 50% of the specific binding of the radioligand).

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Analgesia Assessment: Hot Plate Test

This protocol assesses the analgesic effects of DADLE in rodents by measuring their response latency to a thermal stimulus.

Materials:

-

DADLE.

-

Sterile saline (0.9% NaCl) or another suitable vehicle.

-

Rodents (mice or rats).

-

Hot plate apparatus with adjustable temperature.

-

Timer.

Procedure:

-

Acclimatization: Acclimatize the animals to the testing room and the hot plate apparatus to reduce stress-induced responses.

-

Baseline Measurement: Determine the baseline latency for each animal by placing it on the hot plate (e.g., set to 55°C) and recording the time until it exhibits a pain response (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) must be established to prevent tissue damage.

-

Drug Administration: Administer DADLE via the desired route (e.g., intraperitoneal, subcutaneous, or intracerebroventricular injection). A vehicle control group should be included.

-

Post-Treatment Measurement: At various time points after drug administration (e.g., 15, 30, 60, and 120 minutes), place the animal back on the hot plate and measure the response latency.

-

Data Analysis: Calculate the percentage of the maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Compare the %MPE between the DADLE-treated and vehicle-treated groups.

In Vitro Neuroprotection Assay: MTT Assay

This colorimetric assay assesses the ability of DADLE to protect neurons from a toxic insult by measuring cell viability.

Materials:

-

Primary neurons or a neuronal cell line (e.g., SH-SY5Y).

-

Cell culture medium and supplements.

-

96-well cell culture plates.

-

DADLE.

-

A neurotoxic agent (e.g., sodium azide, hydrogen peroxide, or glutamate).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Microplate reader.

Procedure:

-

Cell Plating: Plate the neuronal cells in a 96-well plate at an appropriate density and allow them to adhere and differentiate if necessary.

-

Pre-treatment: Treat the cells with various concentrations of DADLE for a predetermined period (e.g., 24 hours). Include a vehicle control group.

-

Induction of Neurotoxicity: Add the neurotoxic agent to the wells (except for the control wells) and incubate for the desired time to induce cell death.

-

MTT Incubation: After the treatment period, add MTT solution to each well and incubate at 37°C for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT solution and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control group.

In Vivo Neuroprotection Study: Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This protocol outlines the use of DADLE in a rat model of ischemic stroke to assess its neuroprotective effects.

Materials:

-

Male Sprague-Dawley or Wistar rats.

-

Anesthetic (e.g., isoflurane).

-

Surgical instruments.

-

4-0 monofilament nylon suture with a rounded tip.

-

DADLE.

-

Sterile saline.

-

2,3,5-triphenyltetrazolium chloride (TTC) stain.

Procedure:

-

Anesthesia and Surgery:

-

Anesthetize the rat.

-

Perform a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA and the proximal CCA.

-

Introduce the nylon suture into the ICA via the ECA stump and advance it to occlude the origin of the middle cerebral artery.

-

-

DADLE Administration: Administer DADLE (e.g., via intraperitoneal injection) at a predetermined time point (e.g., before or after the MCAO procedure). Include a vehicle-treated control group.

-

Reperfusion: After a specific duration of occlusion (e.g., 90 minutes), withdraw the suture to allow for reperfusion.

-

Neurological Assessment: At 24 hours post-MCAO, evaluate the neurological deficit using a standardized scoring system (e.g., Bederson's scale).

-

Infarct Volume Measurement:

-

Euthanize the animals and remove the brains.

-

Slice the brains into coronal sections.

-

Stain the sections with TTC. The healthy tissue will stain red, while the infarcted tissue will remain white.

-

Quantify the infarct volume and express it as a percentage of the contralateral hemisphere.

-

-

Data Analysis: Compare the neurological scores and infarct volumes between the DADLE-treated and vehicle-treated groups.

Western Blot Analysis of Akt and ERK Phosphorylation

This protocol is used to determine if DADLE activates pro-survival signaling pathways by measuring the phosphorylation of Akt and ERK.[5]

Materials:

-

Cell or tissue lysates from DADLE-treated and control samples.

-

RIPA buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies against phosphorylated Akt (p-Akt), total Akt, phosphorylated ERK (p-ERK), and total ERK.

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

Procedure:

-

Protein Extraction and Quantification:

-

Lyse the cells or tissue in ice-cold RIPA buffer.

-

Centrifuge to pellet debris and collect the supernatant.

-

Determine the protein concentration of each sample using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein samples to the same concentration.

-

Separate the proteins by size on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with antibodies for total Akt, p-ERK, and total ERK.

-

Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels for each sample. Compare the ratios between DADLE-treated and control groups.

-

References

- 1. Prolonged DADLE exposure epigenetically promotes Bcl-2 expression and elicits neuroprotection in primary rat cortical neurons via the PI3K/Akt/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Temporary middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Animal models of Parkinson’s disease: a guide to selecting the optimal model for your research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: [D-Ala2]-Met-enkephalin in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

[D-Ala2]-Met-enkephalin (DADME) is a synthetic analog of the endogenous opioid peptide Met-enkephalin. The substitution of D-Alanine for Glycine at position 2 confers resistance to enzymatic degradation, making it a more stable and potent research tool for in vitro studies.[1] DADME primarily exerts its effects through opioid receptors, notably the delta-opioid receptor (δOR) and the Opioid Growth Factor Receptor (OGFr), also known as the zeta (ζ)-opioid receptor.[2] Its applications in cell culture are diverse, ranging from the regulation of cell proliferation and differentiation to the modulation of immune responses and investigation of apoptotic pathways. These notes provide an overview of its applications and detailed protocols for its use in a laboratory setting.

Key Applications in Cell Culture

-

Inhibition of Cell Proliferation: A primary and well-documented application of [D-Ala2]-Met-enkephalin and its parent compound, Met-enkephalin (also known as Opioid Growth Factor or OGF), is the negative regulation of cell growth. This effect has been observed in a variety of cell types, including cancer cells, endothelial cells, and keratinocytes.[3] The anti-proliferative effect is primarily mediated through the OGFr.[2]

-

Induction of Apoptosis: In certain cancer cell lines, enkephalin analogs have been shown to promote programmed cell death. This can involve the modulation of key apoptotic proteins such as Bax and p53.

-

Neuronal Differentiation: Enkephalins and their analogs are implicated in the differentiation of neuronal cells. In neuroblastoma cell lines, for instance, treatment can induce morphological and biochemical changes characteristic of mature neurons.[4][5][6]

-